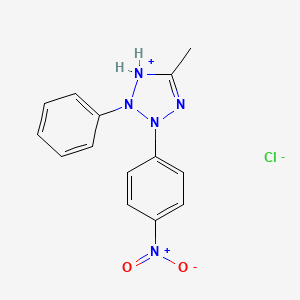
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine: is an organic compound that belongs to the class of aromatic amines. It is widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound is known for its excellent hole-transporting properties, making it a crucial material in the development of high-efficiency optoelectronic devices.
Wissenschaftliche Forschungsanwendungen
N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine has a wide range of applications in scientific research:
Chemistry: It is used as a hole-transport material in the fabrication of OLEDs and OFETs.
Biology: The compound is studied for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic devices.
Industry: It is employed in the production of high-efficiency organic electronic devices, including displays and lighting.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine typically involves the reaction of 4-bromobiphenyl with diphenylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions typically involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wirkmechanismus
The mechanism of action of N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine involves its ability to transport holes (positive charge carriers) in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer through π-π interactions between the aromatic rings. This property is crucial for the performance of OLEDs and OFETs, as it enhances the overall efficiency and stability of these devices.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Di(4-biphenylyl)-N-phenyl-1,4-benzenediamine
- N,N-Di(4-biphenylyl)-4’-nitroazobenzene-4-amine
- N4,N4,N4′,N4′-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine
Uniqueness: N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine stands out due to its superior hole-transporting properties and stability in optoelectronic applications. Compared to similar compounds, it offers better performance in terms of charge mobility and device efficiency, making it a preferred choice for high-performance OLEDs and OFETs.
Eigenschaften
IUPAC Name |
N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N2/c1-5-13-37(14-6-1)39-21-29-45(30-22-39)49(43-17-9-3-10-18-43)47-33-25-41(26-34-47)42-27-35-48(36-28-42)50(44-19-11-4-12-20-44)46-31-23-40(24-32-46)38-15-7-2-8-16-38/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVOZSYGHFDAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-ol](/img/structure/B1647732.png)


![N-methyl(3-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B1647743.png)



![6-(3,4-Dimethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1647765.png)





